molecular formula C18H16ClN3OS B12524304 N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N'-(3,5-dimethylphenyl)urea CAS No. 656256-47-2

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N'-(3,5-dimethylphenyl)urea

Cat. No.: B12524304
CAS No.: 656256-47-2
M. Wt: 357.9 g/mol
InChI Key: KAJFCKJFWLQFTF-UHFFFAOYSA-N
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Description

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N’-(3,5-dimethylphenyl)urea is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N’-(3,5-dimethylphenyl)urea typically involves the reaction of 4-chlorophenyl isothiocyanate with 3,5-dimethylaniline in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N’-(3,5-dimethylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .

Scientific Research Applications

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N’-(3,5-dimethylphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N’-(3,5-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, resulting in cell death. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a bromine atom instead of chlorine.

    N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-2-chloroacetamide: Contains additional chlorine atoms on the aromatic ring.

    N-(4-(4-Methylphenyl)thiazol-2-yl)-2-chloroacetamide: Features a methyl group instead of chlorine.

Uniqueness

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N’-(3,5-dimethylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chlorine and dimethyl groups enhances its potential as a versatile compound in various applications .

Properties

CAS No.

656256-47-2

Molecular Formula

C18H16ClN3OS

Molecular Weight

357.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,5-dimethylphenyl)urea

InChI

InChI=1S/C18H16ClN3OS/c1-11-7-12(2)9-15(8-11)20-17(23)22-18-21-16(10-24-18)13-3-5-14(19)6-4-13/h3-10H,1-2H3,(H2,20,21,22,23)

InChI Key

KAJFCKJFWLQFTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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